5-Methoxypyridine-3-sulfonyl chloride

Description

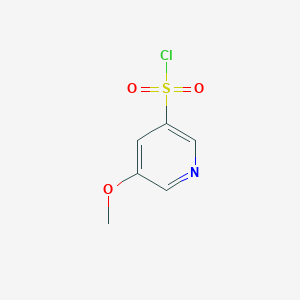

5-Methoxypyridine-3-sulfonyl chloride (CAS: 1060801-85-5) is a sulfonyl chloride derivative featuring a pyridine ring substituted with a methoxy group at position 5 and a sulfonyl chloride moiety at position 3. Its molecular formula is C₆H₆ClNO₃S, with a molecular weight of 207.63 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, enabling the preparation of sulfonamide derivatives through reactions with amines . Its InChI string (InChI=1S/C6H6ClNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3) highlights the methoxy group's electron-donating resonance effects, which influence the reactivity of the sulfonyl chloride group .

Structure

2D Structure

Properties

IUPAC Name |

5-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWACWWEPVHVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-85-5 | |

| Record name | 5-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypyridine-3-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with methanol and dilute hydrochloric acid . The reaction conditions need to be optimized to achieve higher yields and purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being carried out .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

5-Methoxypyridine-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group is particularly useful for:

- Synthesis of Sulfonamide Drugs : The compound can be used to produce sulfonamide derivatives, which are important in treating bacterial infections and other diseases.

- Anticancer Agents : Research indicates that pyridine derivatives exhibit anticancer properties. This compound can be modified to enhance these properties, potentially leading to new treatments for cancer .

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed as a reagent for:

- Functionalization of Aromatic Compounds : The sulfonyl chloride group can facilitate the introduction of various functional groups onto aromatic systems through nucleophilic substitution reactions.

- Preparation of Heterocycles : It can be utilized in the synthesis of complex heterocyclic compounds, which are often found in biologically active molecules .

Methodological Innovations

Recent advancements in synthetic methodologies involving this compound include:

- Improved Synthesis Techniques : New methods have been developed to enhance the yield and purity of this compound. For instance, methods utilizing phosphorus pentachloride have been optimized to minimize by-products during the synthesis process .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | By-products | Reference |

|---|---|---|---|

| Phosphorus Pentachloride | 75.2 | Minimal (5-Chloropyridine) | |

| Chlorination of Pyridines | Variable | Moderate | |

| Direct Sulfonation | High | Low |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in drug development and synthetic applications:

- Case Study on Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens, highlighting its potential in developing new antibiotics .

- Synthesis of Novel Anticancer Agents : Researchers synthesized a series of compounds based on this sulfonyl chloride and evaluated their cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural analogues of 5-methoxypyridine-3-sulfonyl chloride include compounds with variations in substituent type, position, or additional halogens. Two notable analogues are:

5-Chloro-2-methoxypyridine-3-sulfonyl chloride (CAS: Not provided; CID: 55279488) Molecular formula: C₆H₅Cl₂NO₃S Features a chloro group at position 5 and a methoxy group at position 2, introducing steric and electronic differences compared to the parent compound .

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS: 1515362-51-2) Molecular formula: C₆H₅Cl₂NO₂S Substitutes the methoxy group with a methyl group at position 2, reducing polarity and altering electronic effects .

Substituent Effects and Reactivity

Methoxy vs. Methyl Groups :

- The methoxy group in this compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, the methyl group in 5-chloro-2-methylpyridine-3-sulfonyl chloride exerts a weaker inductive electron-donating effect, leading to reduced ring activation .

- The chloro substituent in both analogues introduces electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity toward nucleophiles (e.g., amines) .

Physicochemical Properties

Data Table

A consolidated comparison of key parameters is provided below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1060801-85-5 | C₆H₆ClNO₃S | 207.63 | 5-OCH₃, 3-SO₂Cl | Pharmaceutical intermediates |

| 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Not available | C₆H₅Cl₂NO₃S | 239.08 | 2-OCH₃, 5-Cl, 3-SO₂Cl | Halogenated drug synthesis |

| 5-Chloro-2-methylpyridine-3-sulfonyl chloride | 1515362-51-2 | C₆H₅Cl₂NO₂S | 226.08 | 2-CH₃, 5-Cl, 3-SO₂Cl | Lipophilic compound synthesis |

Biological Activity

5-Methoxypyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer biology. This article provides a detailed overview of the compound's biological activity, supported by case studies and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H6ClNO3S

- Molecular Weight : 195.64 g/mol

- CAS Number : 23456146

The compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth, proliferation, and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in enhancing the biological activity of methoxypyridine derivatives. For instance, modifications to the sulfonamide group and the aromatic skeleton have been shown to significantly affect the potency against PI3K/mTOR.

Biological Evaluation

In a comprehensive study, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their biological activity. Among these, one derivative (designated as 22c ) demonstrated remarkable inhibitory activity:

- PI3Kα Inhibitory Activity : IC50 = 0.22 nM

- mTOR Inhibitory Activity : IC50 = 23 nM

- Proliferation Inhibition in MCF-7 Cells : IC50 = 130 nM

- Proliferation Inhibition in HCT-116 Cells : IC50 = 20 nM

These results indicate that 22c effectively inhibits cell proliferation and induces apoptosis, particularly in HCT-116 cells, through cell cycle arrest at the G0/G1 phase. Western blot analysis confirmed that this compound reduces AKT phosphorylation levels, thereby blocking downstream signaling pathways critical for tumor growth .

Study 1: Anti-Tumor Effects

In vitro studies utilizing MCF-7 and HCT-116 cell lines demonstrated that treatment with 22c led to significant reductions in cell viability and induced apoptosis. Flow cytometry analyses revealed that cells treated with 22c exhibited increased sub-G1 populations, indicative of apoptotic cell death.

Study 2: Molecular Docking Studies

Molecular docking simulations were performed to elucidate the binding interactions between 22c and its targets (PI3Kα and mTOR). The docking results provided insights into the binding affinity and orientation of the compound within the active sites of these kinases, supporting its role as a potent inhibitor .

Table 1: Biological Activity Summary of Selected Methoxypyridine Derivatives

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

|---|---|---|---|---|

| 22c | 0.22 | 23 | 130 | 20 |

| 11a | >100 | >100 | >200 | >200 |

| 17a | >100 | >100 | >200 | >200 |

Table 2: Mechanistic Insights from Western Blot Analysis

| Treatment | AKT Phosphorylation Level | Cell Cycle Phase Arrest |

|---|---|---|

| Control | High | G1 |

| 22c | Low | G0/G1 |

Q & A

Q. How is 5-Methoxypyridine-3-sulfonyl chloride synthesized in laboratory settings?

A common method involves chlorosulfonation of 5-methoxypyridine using chlorosulfonic acid under controlled conditions. The reaction typically proceeds at low temperatures (e.g., 0–5°C) to minimize side reactions like over-sulfonation. Post-reaction, the crude product is purified via recrystallization or column chromatography. Alternative routes may use thionyl chloride (SOCl₂) to convert sulfonic acid intermediates into sulfonyl chlorides .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.8–4.0 ppm for ¹H) and aromatic proton environments.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₆H₅ClNO₃S). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Desiccants like silica gel are recommended to prevent hydrolysis. Prolonged exposure to light should be avoided due to potential decomposition of the sulfonyl chloride group .

Advanced Research Questions

Q. What are the challenges in achieving regioselective sulfonation of methoxypyridine derivatives?

The methoxy group’s electron-donating nature directs electrophilic substitution to specific positions. However, competing pathways (e.g., C-2 vs. C-3 sulfonation) can occur due to steric and electronic factors. Computational modeling (DFT) is often employed to predict reactivity, and reaction conditions (e.g., solvent polarity, temperature) are optimized to favor the desired regioselectivity .

Q. How does the electron-donating methoxy group influence the reactivity of the sulfonyl chloride group?

The methoxy group increases electron density at the pyridine ring, potentially stabilizing intermediates in nucleophilic substitution reactions. However, steric hindrance near the sulfonyl chloride group may reduce reactivity with bulky nucleophiles. Comparative kinetic studies with analogs (e.g., unsubstituted pyridine sulfonyl chlorides) are critical to quantify these effects .

Q. Are there contradictions in reported reaction efficiencies of this compound with different nucleophiles?

Discrepancies arise in reactions with amines versus alcohols. For example:

- Amines : High yields (>80%) are typically reported due to strong nucleophilicity.

- Alcohols : Lower efficiencies (<50%) may occur unless activated (e.g., using DMAP as a catalyst). Conflicting data on reaction rates under aqueous vs. anhydrous conditions highlight the need for rigorous solvent optimization .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during synthetic applications?

- Low-temperature reactions : Conduct reactions below 0°C to slow hydrolysis.

- Anhydrous solvents : Use dried THF or DCM with molecular sieves.

- In situ generation : React immediately after synthesis to avoid storage-related degradation. Monitoring via TLC or in situ IR spectroscopy ensures timely quenching of unreacted starting materials .

Q. How is this compound utilized in medicinal chemistry applications?

It serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example:

- Enzyme inhibitors : React with aminopyridines to target kinase active sites.

- PET tracers : Radiolabeled derivatives (e.g., with ¹⁸F) for imaging studies. Bioactivity is validated through assays like SPR (binding affinity) and cellular IC₅₀ measurements .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.